molecular formula C7H12N2O4S B019170 N-Acetyl-S-(N-methylcarbamoyl)cysteine CAS No. 103974-29-4

N-Acetyl-S-(N-methylcarbamoyl)cysteine

Cat. No.: B019170
CAS No.: 103974-29-4
M. Wt: 220.25 g/mol
InChI Key: MXRPNYMMDLFYDL-YFKPBYRVSA-N
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Description

N-Acetyl-S-(N-methylcarbamoyl)cysteine, also known as N-amcc or S-(N-methylcarbamoyl)-N-acetylcysteine, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
AMCC is a N-acyl-amino acid.

Mechanism of Action

Target of Action

AMCC, also known as N-Acetyl-S-(N-methylcarbamoyl)cysteine or S-(N-Methylcarbamoyl)-N-acetylcysteine, is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom

Mode of Action

The mode of action of AMCC involves carbamoylation, a process that is thought to be one of the most important reactions occurring in an organism after exposure to nitrosoureas, methylformamides, or isocyanates . Carbamoylation of glutathione, peptides, and DNA is known to occur after occupational exposure . AMCC is the degradation product of N-methylcarbamoylated glutathione .

Biochemical Pathways

It is known that amcc can be formed in two ways . The first possibility is the dietary intake of isothiocyanates, especially methyl isothiocyanate, which is a component of wine and cruciferous vegetables (such as cabbage, turnips, and cress) . During the metabolism of isothiocyanates in humans, the sulfur is partly exchanged for oxygen resulting in the formation of the corresponding isocyanate derivatives . The other possibility is the physiological formation of AMCC. In humans, this may occur via a two-step process: carbamoylation and methylation, or vice versa .

Pharmacokinetics

The pharmacokinetics of AMCC involve its detection in urine samples . A sensitive and specific method (gas chromatography-mass spectrometry, GC-MS) was used to investigate the levels of AMCC in urine samples from persons without occupational exposure . The mean recovery for AMCC was determined to be between 79.2% and 85.6% .

Result of Action

AMCC was identified in about 95% of urine samples, and the standard deviation for the level of AMCC excreted was low .

Action Environment

The action environment of AMCC can be influenced by dietary intake and physiological formation . Dietary intake of isothiocyanates, especially methyl isothiocyanate, can lead to the formation of AMCC . Physiological formation seems to be the more probable pathway, as AMCC was identified in about 95% of urine samples .

Biochemical Analysis

Biochemical Properties

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine interacts with several enzymes, proteins, and other biomolecules. It is a product of the metabolism of DMF, and its presence can be used as an indicator of exposure to DMF . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine influences cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the level of exposure to the compound.

Molecular Mechanism

The molecular mechanism of action of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects can lead to changes in cell function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine can vary with different dosages in animal models . At high doses, the compound can have toxic or adverse effects.

Metabolic Pathways

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Biological Activity

N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) is a derivative of cysteine, an amino acid that plays a vital role in various biological processes. This compound is particularly significant in the context of detoxification pathways and serves as a biomarker for exposure to N,N-dimethylformamide (DMF), a widely used industrial solvent. Research into AMCC's biological activity encompasses its biochemical properties, metabolic pathways, and potential therapeutic implications.

Overview of AMCC

  • Chemical Formula : C₇H₁₂N₂O₄S
  • Classification : N-acyl-alpha amino acid
  • Solubility : Slightly soluble in water; weakly acidic (pKa not specified) .

AMCC is formed through two primary pathways:

  • Dietary Intake : The consumption of isothiocyanates, particularly methyl isothiocyanate found in cruciferous vegetables and wine, can lead to AMCC formation.
  • Physiological Formation : This occurs via carbamoylation and methylation processes in the human body .

The compound's mode of action involves binding interactions with various biomolecules, influencing enzyme activity, and altering gene expression. It plays a crucial role in detoxification, particularly in the metabolism of DMF .

AMCC interacts with several enzymes and proteins, impacting cellular functions such as:

  • Cell Signaling Pathways : Modulates signaling cascades that affect cell growth and differentiation.
  • Gene Expression : Influences transcription factors that regulate gene activity.
  • Metabolic Pathways : Engages in cysteine metabolism and redox balance .

Pharmacokinetics

AMCC can be detected in urine samples, serving as a reliable biomarker for DMF exposure. Studies have shown that it is present in approximately 95% of urine samples from individuals without occupational exposure to DMF, indicating its potential physiological formation .

Urinary Excretion Data

StudySample SizeDetection RateMean Concentration (µg/L)
4295%40
827298.4%Varies by demographic

Case Studies and Research Findings

  • Occupational Exposure : A study on workers exposed to DMF found that AMCC levels correlated with the duration of exposure, suggesting its utility as a cumulative exposure marker over a workweek .
  • General Population Studies : Research involving the general population revealed that AMCC can be detected even among individuals without known DMF exposure, hinting at endogenous production mechanisms .
  • Health Implications : The relationship between AMCC levels and hepatotoxicity associated with DMF exposure has been underscored in various studies. Higher concentrations of AMCC were linked to increased liver enzyme levels, indicating potential liver damage .

Potential Therapeutic Applications

The biological activity of AMCC suggests several potential therapeutic implications:

  • Detoxification Support : Given its role in detoxifying harmful substances, AMCC may be explored for therapeutic use in conditions related to oxidative stress or chemical exposure.
  • Biomarker Development : Its effectiveness as a biomarker for DMF exposure can aid in occupational health assessments and regulatory compliance .

Properties

IUPAC Name

(2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPNYMMDLFYDL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146174
Record name N-Acetyl-S-(N-methylcarbamoyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103974-29-4
Record name N-Acetyl-S-(N-methylcarbamoyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103974-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-S-(N-methylcarbamoyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103974294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(N-methylcarbamoyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-S-(N-methylcarbamoyl)cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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